molecular formula C21H20N4O2S B2760401 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797852-86-8

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2760401
CAS RN: 1797852-86-8
M. Wt: 392.48
InChI Key: ODNGMJZVVGSKTN-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that has been identified in the context of research into novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antitumor Activity

The compound’s structural features contribute to its potential as an antitumor agent. Researchers have explored its ability to inhibit tumor growth and metastasis. Further investigations into its mechanism of action and efficacy against specific cancer types are ongoing .

Anxiolytic Properties

Studies suggest that this compound may act as a non-sedative anxiolytic, potentially alleviating anxiety-related symptoms. Its impact on neurotransmitter pathways and receptor binding warrants further exploration .

PET Imaging Probe for Alzheimer’s Disease

The compound has been investigated as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients. Its ability to selectively bind to these plaques could aid in early diagnosis and monitoring of disease progression .

Antimicrobial Activity

Researchers have explored the compound’s antimicrobial properties. It exhibits activity against various pathogens, making it a potential candidate for novel antimicrobial therapies .

Quorum Sensing Inhibition

Quorum sensing plays a crucial role in bacterial communication and virulence. Some derivatives of this compound have been evaluated for their ability to inhibit quorum sensing without acting as antibiotics. Such compounds could help combat bacterial resistance .

Other Pharmacological Activities

Beyond the mentioned applications, this compound has shown promise in various areas:

Future Directions

The development of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 is an active area of research, given the therapeutic potential of these targets in the treatment of cardiovascular disease . Future research may focus on the optimization of these compounds to improve their potency and selectivity, as well as the exploration of their potential therapeutic applications.

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(20-23-16-6-2-4-8-18(16)28-20)22-13-14-9-11-25(12-10-14)21-24-15-5-1-3-7-17(15)27-21/h1-8,14H,9-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNGMJZVVGSKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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